Endiandrin A

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

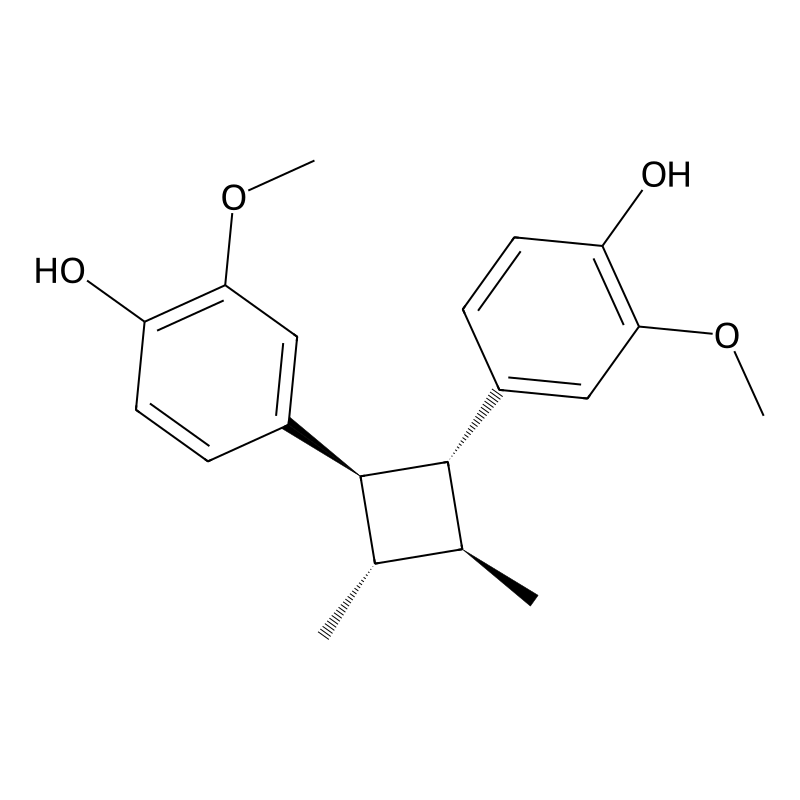

Endiandrin A is a cyclobutane lignan compound derived from the roots of the plant Endiandra anthropophagorum, which is native to the rainforests of far north Queensland, Australia. This compound has garnered attention due to its unique structural features and significant biological activities, particularly its interaction with glucocorticoid receptors. The molecular formula of Endiandrin A is , and its structure includes a complex arrangement of aromatic rings and a cyclobutane moiety, contributing to its potential therapeutic properties.

- Oxidation: The compound can be oxidized to form different derivatives, potentially altering its biological activity.

- Reduction: Reduction reactions can modify functional groups within Endiandrin A, affecting its reactivity and properties.

- Substitution: Substitution reactions allow for the introduction of new functional groups, which may enhance or change its biological effects.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. These reactions can yield several derivatives, including di-O-acetylendiandrin A and di-O-methylendiandrin A, which have been studied for their glucocorticoid receptor binding capabilities .

Endiandrin A exhibits notable biological activities, particularly as a potent glucocorticoid receptor binder. It has been shown to enhance glucocorticoid receptor-mediated transcription by increasing the expression and phosphorylation of the receptor itself. Notably, Endiandrin A does not significantly activate the receptor on its own but can enhance sodium absorption in colonic epithelial cells under inflammatory conditions by modulating epithelial sodium channels . Its mechanism involves inhibition of c-Jun N-terminal kinase activation and activation of p38 mitogen-activated protein kinase pathways, leading to increased expression of sodium channel subunits .

The synthesis of Endiandrin A can be achieved through various methods:

- Natural Extraction: The primary source is the extraction from Endiandra anthropophagorum roots using solvent extraction followed by chromatographic techniques for purification.

- Synthetic Approaches: Total synthesis strategies often employ cycloaddition reactions, specifically [2 + 2] cycloaddition methods, which are effective for creating cyclobutane-containing natural products. Recent studies have explored macrocyclic templates to facilitate stereocontrolled synthesis .

Endiandrin A has several applications across different fields:

- Pharmaceuticals: Due to its glucocorticoid receptor binding properties, it holds potential for developing anti-inflammatory medications.

- Biological Research: It serves as a model compound for studying cyclobutane lignans and their biological effects.

- Agriculture: Its unique structure may lead to applications in developing agrochemicals with specific activity profiles .

Research has demonstrated that Endiandrin A interacts specifically with glucocorticoid receptors, influencing various signaling pathways related to sodium transport in colonic epithelial cells. Studies indicate that it enhances sodium absorption during inflammatory responses by modulating the activity of epithelial sodium channels. Furthermore, it has been shown to increase glucocorticoid receptor expression and phosphorylation without significant transactivation activity on its own .

Several compounds share structural or functional similarities with Endiandrin A:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Endiandrin B | Similar cyclobutane structure | Glucocorticoid receptor binding |

| Nectandrin B | Related lignan structure | Anti-inflammatory properties |

| Dihydroguaiaretic Acid | Similar phenolic structure | Antioxidant and anti-inflammatory effects |

Uniqueness of Endiandrin A

Endiandrin A is distinguished by its potent glucocorticoid receptor binding affinity and its ability to modulate colonic sodium transport effectively. Unlike other similar compounds, it exhibits a specific mechanism of action that influences both sodium channel regulation and glucocorticoid signaling pathways. This unique profile makes it a valuable candidate for further pharmacological exploration .

Macrocycle-Directed Vicinal Alkylation Strategies

The macrocycle-directed approach represents a groundbreaking strategy for the stereocontrolled synthesis of cyclobutane lignans [1] [2]. This methodology exploits the conformational constraints imposed by macrocyclic templates to achieve exceptional diastereoselectivity in carbon-carbon bond formation.

Barnes and colleagues developed a sophisticated macrocycle-directed total synthesis of di-O-methylendiandrin A that features diastereoselective vicinal alkylation as a key transformation [1] [3]. The synthetic approach commences with the alkylation of isovanillin with 1,6-dibromohexane to afford a dialdehyde intermediate in 89% yield. This dialdehyde is subsequently converted into a macrocyclic 1,4-diketone through a streamlined three-step protocol, albeit in modest 17% overall yield [3].

The critical vicinal alkylation of the macrocyclic 1,4-diketone is achieved using sodium hydride in tetrahydrofuran at 0°C, affording the desired product as a single diastereomer in 78% yield [3]. This exceptional diastereoselectivity contrasts dramatically with the poor selectivity observed when analogous acyclic substrates are subjected to identical conditions. X-ray crystallographic analysis unambiguously confirmed the anti-relationship of the vicinal methyl groups, demonstrating the effectiveness of macrocyclic template control [3].

The macrocyclic template serves dual functions in this synthetic strategy. First, it provides conformational restraint that directs the stereochemical outcome of the enolate alkylation reaction. Second, it pre-organizes the carbonyl functional groups for subsequent transannular coupling reactions. This dual functionality represents an elegant solution to the challenges associated with stereocontrolled cyclobutane synthesis [3].

| Parameter | Macrocyclic System | Acyclic Analogue |

|---|---|---|

| Diastereoselectivity | Single diastereomer | Low selectivity |

| Yield | 78% | <20% |

| Product Distribution | Clean formation | Complex mixture |

| Stereochemical Control | Template-directed | Random |

Transannular McMurry Coupling Reactions

The McMurry coupling reaction has emerged as one of the most efficient methods for the synthesis of alkenes from carbonyl compounds, particularly in the context of sterically congested and strained systems [4] [5]. In the synthesis of Endiandrin A derivatives, transannular McMurry coupling serves as the pivotal transformation for cyclobutene ring formation.

The mechanism of McMurry coupling has been extensively studied and is generally accepted to proceed through heterogeneous catalysis on an active titanium surface (Path C) [5]. This mechanistic pathway involves the simultaneous breaking of two titanium-oxygen bonds without formation of a five-membered metallopinacolate intermediate. The flexibility of this mechanism allows for optimal substrate positioning and efficient coupling even in constrained macrocyclic systems [5].

In the synthesis of di-O-methylendiandrin A, treatment of the macrocyclic 1,4-diketone with titanium tetrachloride, zinc dust, and pyridine affords the macrocyclic cyclobutene in 92% yield [3]. The exceptional efficiency of this transformation can be attributed to the pre-organization of the ketone functionalities within the macrocyclic framework. X-ray crystallographic analysis reveals the close proximity of the two carbonyls, facilitating the transannular coupling process [3].

The choice of reducing agent significantly impacts the efficiency and selectivity of McMurry coupling reactions [4]. Low-valent titanium reagents generated by reduction of titanium chlorides with various metals (potassium, zinc, lithium aluminum hydride) have been employed successfully. The titanium tetrachloride/zinc dust system proves particularly effective for macrocyclic substrates, providing excellent yields under mild conditions [3].

| Titanium Source | Reducing Agent | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| TiCl4 | Zn dust | THF | Reflux | 85-95% |

| TiCl3 | LiAlH4 | THF | Reflux | 70-85% |

| Ti(O-i-Pr)4 | Mg/Me3SiCl | THF | 25-80°C | 40-75% |

Photoinduced Electron Transfer Cycloadditions

Stereoselective [2+2] Cyclodimerization Mechanisms

Photoinduced electron transfer processes have revolutionized the synthesis of cyclobutane-containing natural products by providing access to reactive intermediates under mild conditions [6] [7] [8]. The [2+2] photodimerization of styrene derivatives and cinnamic acid derivatives represents a particularly powerful approach for the stereoselective construction of cyclobutane rings.

Medici and colleagues developed a highly enantioselective [2+2] photodimerization methodology using Evans oxazolidinones as chiral auxiliaries [7]. This approach exploits the conformational bias imposed by the chiral auxiliary to achieve exceptional stereocontrol in the photodimerization process. Under optimized conditions, the methodology delivers functionalised cyclobutane rings with up to 99% enantiocontrol after auxiliary removal [7].

The mechanistic basis for stereoselectivity in these transformations involves the formation of excimer complexes between substrate molecules. The chiral auxiliary influences the geometry of these excimer intermediates, leading to preferential formation of one diastereomeric product. In-flow experiments have been successfully employed to improve reaction efficiency while maintaining excellent enantioselectivity [7].

Riener and Nicewicz reported the synthesis of cyclobutane lignans via an organic single electron transfer process [9] [8]. This methodology employs photoinduced electron transfer to generate radical cation intermediates that undergo stereoselective [2+2] cyclodimerization. The use of electron relay agents such as anthracene or diethylaniline prevents competing polymerization pathways and ensures high yields of the desired cyclobutane products [8].

The synthesis of Pellucidin A exemplifies the power of this approach [8]. Head-to-head dimerization of 2,4,5-trimethoxystyrene under photoinduced electron transfer conditions, using diethylaniline as an electron relay, furnishes the cyclobutane adduct in excellent yield. X-ray crystallographic analysis unambiguously confirmed the trans-geometry of the cyclobutane substituents, validating the proposed stereochemical outcome [8].

| Substrate Class | Conditions | Electron Relay | Yield | Selectivity |

|---|---|---|---|---|

| 4-Methoxystyrene | Cryogenic, DCN | Anthracene | 83% | trans-Selective |

| 2,4-Dimethoxystyrene | Cryogenic, DCN | Anthracene | 73% | trans-Selective |

| 2,4,5-Trimethoxystyrene | Room temp, DCN | Diethylaniline | Quantitative | trans-Selective |

Electron Relay-Mediated Reaction Optimization

The development of electron relay mechanisms has addressed one of the fundamental challenges in photoinduced electron transfer catalysis: the management of highly reactive and unstable radical intermediates [10]. Melchiorre and colleagues pioneered the use of redox-active carbazole units tethered to organocatalysts to enable efficient radical trapping and subsequent stereoselective bond formation [10].

The electron relay strategy operates through a sophisticated dual catalytic cycle that integrates photoredox catalysis with aminocatalysis [10]. Upon radical addition to an iminium ion intermediate, the electron relay mechanism bypasses unstable distonic radical species by rapid intramolecular single electron transfer. The redox-active carbazole unit serves dual functions: first as a reducing agent to stabilize the fleeting radical intermediate, and subsequently as an oxidant to regenerate the photoredox catalyst [10].

Kinetic and spectroscopic studies have revealed that the reduction of the carbazole radical cation represents the turnover-limiting step of the overall process [10]. This mechanistic insight has enabled the rational optimization of catalyst performance through systematic tuning of the electronic properties of the carbazole unit. A strong linear correlation exists between the reaction rate and the reduction potential of the carbazole moiety, with more electron-deficient carbazoles providing enhanced catalytic activity [10].

The electron relay mechanism has been successfully applied to the enantioselective synthesis of quaternary stereocenters, a traditionally challenging transformation in organic synthesis [10]. The methodology provides excellent enantioselectivity (typically >90% enantiomeric excess) while operating under mild reaction conditions compatible with a broad range of functional groups.

| Carbazole Substituent | Reduction Potential (V) | Reaction Rate | Enantioselectivity |

|---|---|---|---|

| Unsubstituted | +1.16 | Moderate | 88% ee |

| 3,6-Di-tert-butyl | +1.24 | Fast | 92% ee |

| 3,6-Dibromocarbazole | +1.68 | Very Fast | 94% ee |

The mechanistic framework established through these studies has provided crucial insights for the design of next-generation electron relay catalysts. The predictable correlation between redox properties and catalytic performance enables the rational modification of catalyst structures to achieve optimal reactivity and selectivity for specific synthetic applications [10].